molecular formula C10H10N4O7S B12739135 Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N'-hydroxy- CAS No. 81717-49-9

Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N'-hydroxy-

Cat. No.: B12739135
CAS No.: 81717-49-9
M. Wt: 330.28 g/mol
InChI Key: MPDBSGNLCBXFBJ-UHFFFAOYSA-N
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Description

The compound Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N'-hydroxy- is a structurally complex molecule featuring:

  • An ethanediamide backbone (two amide groups linked by an ethylene chain).
  • A 4-(((aminooxoacetyl)amino)sulfonyl)phenyl substituent, combining sulfonyl, aminooxoacetyl, and phenyl groups.

Its closest analog, N-((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide (CAS 111986-19-7), shares structural similarities but substitutes the hydroxy group with a methyl group, altering solubility and reactivity .

Properties

CAS No.

81717-49-9

Molecular Formula

C10H10N4O7S

Molecular Weight

330.28 g/mol

IUPAC Name

N'-[4-[[2-(hydroxyamino)-2-oxoacetyl]amino]phenyl]sulfonyloxamide

InChI

InChI=1S/C10H10N4O7S/c11-7(15)8(16)14-22(20,21)6-3-1-5(2-4-6)12-9(17)10(18)13-19/h1-4,19H,(H2,11,15)(H,12,17)(H,13,18)(H,14,16)

InChI Key

MPDBSGNLCBXFBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NO)S(=O)(=O)NC(=O)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N’-hydroxy- involves several steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This process can be carried out using various techniques such as stirring without solvent at room temperature, stirring at elevated temperatures, or solvent-free reactions. Industrial production methods often involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N’-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of biologically active heterocyclic compounds . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit enzymes like dihydrofolate reductase (DHFR) . Additionally, its unique structure makes it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N’-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, its inhibition of DHFR disrupts the folate pathway, which is crucial for DNA synthesis and cell division . This inhibition leads to the suppression of microbial growth and cancer cell proliferation. The compound’s sulfonyl and hydroxy groups play a key role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related ethanediamide derivatives:

Compound Name Key Functional Groups Molecular Weight Unique Features
Ethanediamide, N-(4-(((aminooxoacetyl)amino)sulfonyl)phenyl)-N'-hydroxy- (Target) Sulfonyl, aminooxoacetyl, hydroxyethylamide ~400–420 g/mol* Hydroxy group enhances hydrogen bonding and potential metal chelation.
N-((4-((Aminooxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide (CAS 111986-19-7) Sulfonyl, aminooxoacetyl, methylamide 385.4 g/mol Methyl substitution reduces polarity, improving lipid solubility .
N-(4-Methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide Methoxyphenyl, benzylamide 342.4 g/mol Methoxy groups increase electron density, influencing aromatic interactions .
N-(4-Fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide Fluorophenyl, methoxyphenylethylamide 358.4 g/mol Fluorine atom enhances metabolic stability and bioavailability .
N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide Hydroxyethylsulfonamide, acetamide 255.3 g/mol Simpler structure with acetamide; used in drug delivery systems .

*Estimated based on analogs.

Physicochemical Properties

  • Solubility : The hydroxy group in the target compound increases hydrophilicity compared to methyl-substituted analogs (e.g., CAS 111986-19-7) but reduces lipid membrane permeability. Methoxy- and fluorophenyl derivatives exhibit moderate solubility in organic solvents .
  • Stability : Sulfonyl and amide groups confer thermal stability. The hydroxy group may render the compound prone to oxidation under acidic conditions, unlike methyl or methoxy analogs .

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